1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methoxy-[methoxy(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBHCIGKSXFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499031 | |

| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-62-6 | |

| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Authored by a Senior Application Scientist

Foreword: The Utility of Organosilicon Compounds

Welcome to a detailed exploration of this compound, a versatile organosilicon reagent. This guide is designed for researchers and professionals in chemistry and drug development who require a deep, practical understanding of this compound's synthesis and analytical validation. In the ever-evolving landscape of chemical synthesis, organosilicon compounds have carved out a significant niche. Their unique properties enable novel transformations and provide access to complex molecular architectures. This compound (CAS No. 10124-62-6) serves as a prime example, acting as a silylating agent, a precursor in materials science for sol-gel applications, and a source for generating reactive silylene intermediates.[1][2][3][4] This document moves beyond simple protocols to provide the underlying chemical logic, ensuring that the reader can not only replicate the procedures but also adapt them to new challenges.

Molecular Overview and Physicochemical Properties

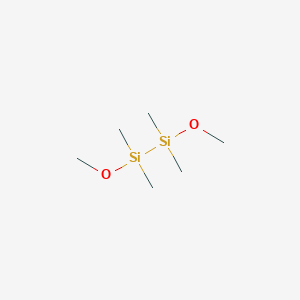

This compound is a disilane derivative characterized by a central silicon-silicon bond, with each silicon atom bonded to two methyl groups and one methoxy group.

-

IUPAC Name: methoxy-[methoxy(dimethyl)silyl]-dimethylsilane[5]

-

Molecular Formula: C₆H₁₈O₂Si₂[5]

-

Structure: CO(C)(C)OC[6]

A summary of its key physical properties is essential for handling and purification.

| Property | Value | Source |

| CAS Number | 10124-62-6 | [1][5][7] |

| Appearance | Liquid | [8] |

| Density | 0.8587 g/mL at 25 °C | [1][2] |

| Boiling Point | 138-151 °C at 760 mmHg | [2][7] |

| Refractive Index (n20/D) | 1.425 | [1][3] |

| Flash Point | 27.1 °C (80.8 °F) - closed cup | [1][3] |

Safety Note: This compound is a flammable liquid and vapor (GHS Hazard H226).[1][5] All handling should be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[1][3]

Synthesis Pathway: Methanolysis of a Dichlorodisilane Precursor

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of its chlorinated precursor, 1,2-dichloro-1,1,2,2-tetramethyldisilane (CAS No. 4342-61-4).[8] This reaction is a classic example of alcoholysis of a silicon-halogen bond.

The Underlying Chemistry: Causality and Control

The core of this synthesis is the reaction between the electrophilic silicon centers of the dichlorodisilane and the nucleophilic oxygen atom of methanol. The Si-Cl bond is highly polarized and susceptible to attack by nucleophiles.

Reaction: [ClSi(CH₃)₂]₂ + 2 CH₃OH → [CH₃OSi(CH₃)₂]₂ + 2 HCl

A critical consideration is the production of hydrogen chloride (HCl) as a byproduct. HCl can protonate the desired product or catalyze undesirable side reactions. To mitigate this, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added. The base acts as an HCl scavenger, forming a stable ammonium salt that can be easily removed by filtration.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful completion of each step prepares the reaction for the next.

-

Preparation:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charge the flask with 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 eq) and a suitable anhydrous, inert solvent (e.g., hexane or diethyl ether).

-

In the dropping funnel, prepare a solution of anhydrous methanol (2.2 eq) and triethylamine (2.2 eq) in the same solvent.

-

-

Reaction:

-

Cool the flask to 0 °C using an ice bath.

-

Add the methanol/triethylamine solution dropwise from the dropping funnel to the stirred solution in the flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

A white precipitate of triethylamine hydrochloride will form. Remove this salt by vacuum filtration, washing the filter cake with a small amount of fresh solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2x) and brine (1x) to remove any remaining salts and excess methanol.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Comprehensive Characterization and Analytical Validation

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete analytical picture.

Visualizing the Analytical Workflow

Caption: A logical workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of this molecule. A standard deuterated solvent like CDCl₃ is typically used.[9]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.4 | Singlet | 6H | -O-CH ₃ |

| ~0.1 | Singlet | 12H | -Si-CH ₃ | |

| ¹³C | ~50 | Quartet (in ¹H-coupled) | - | -O -C H₃ |

| ~ -2 | Quartet (in ¹H-coupled) | - | -Si -C H₃ | |

| ²⁹Si | -10 to -20 | Singlet | - | (CH ₃)₂(CH ₃O)-Si - |

-

Expertise & Experience: The simplicity of the ¹H NMR spectrum (two sharp singlets) is a strong indicator of the molecule's high symmetry. The upfield shift of the Si-CH₃ protons (~0.1 ppm) is characteristic of methyl groups attached to silicon. The chemical shift for the methoxy protons is typical for an alkoxy group attached to a silicon atom. The ²⁹Si NMR chemical shift is expected in the region characteristic for M-type units in siloxanes.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for assessing the purity of the volatile product and confirming its molecular weight.

-

Gas Chromatography (GC):

-

A nonpolar column (e.g., DB-5) is suitable.[11]

-

The chromatogram should show a single, sharp peak, indicating high purity. The retention time can be used for quality control across batches.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 178 corresponding to the molecular weight [C₆H₁₈O₂Si₂]⁺ should be observed.[5]

-

Key Fragmentation: A prominent peak at m/z = 89 is expected, resulting from the cleavage of the Si-Si bond, yielding the [ (CH₃)₂Si(OCH₃) ]⁺ fragment. This fragmentation pattern is a key diagnostic feature for symmetric disilanes.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | -CH₃ |

| 1260-1250 | Si-CH₃ symmetric deformation | Si-CH₃ |

| 1100-1000 | Si-O-C asymmetric stretch | Si-O-C |

| 840-790 | Si-C stretch / CH₃ rock on Si | Si-CH₃ |

-

Trustworthiness: The strong absorbance in the 1100-1000 cm⁻¹ region is a definitive indicator of the successful incorporation of the methoxy group (Si-O-C bond formation), while the absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the removal of the methanol reactant.

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically grounded framework for the synthesis and characterization of this compound. By understanding the causality behind each experimental step and the interpretation of analytical data, researchers are well-equipped to produce and validate this valuable reagent. Its utility in palladium-catalyzed reactions and as a silylene precursor continues to be an active area of research, promising new synthetic methodologies and advanced materials.[3] The protocols described herein are robust and can serve as a reliable foundation for such future investigations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12456923, this compound. Retrieved from [Link]

-

ResearchGate GmbH (n.d.). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Retrieved from [Link]

-

PubChemLite (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

European Patent Office (n.d.). 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane and method for producing the same. Retrieved from [Link]

-

Agilent Technologies (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar (n.d.). A convenient synthesis of 1,2-dimethyltetramethoxydisilane. Retrieved from [Link]

-

KGROUP (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved from [Link]

-

SpectraBase (n.d.). ME2SI(OME)2;DIMETHYLDIMETHOXY-SILANE - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Retrieved from [Link]

-

Quora (2017). What is the product when 1, 2-dichloroethane reacts with aqueous KOH?. Retrieved from [Link]

-

Organic Syntheses (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]

-

ResearchGate GmbH (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]

Sources

- 1. This compound 97 10124-62-6 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. 1,2-二甲氧基-1,1,2,2-四甲基二硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 10124-62-6 [amp.chemicalbook.com]

- 5. This compound | C6H18O2Si2 | CID 12456923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H18O2Si2) [pubchemlite.lcsb.uni.lu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,2-Dichlorotetramethyldisilane 95 4342-61-4 [sigmaaldrich.com]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. lcms.cz [lcms.cz]

Foreword: Situating 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Modern Synthesis

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Within the expansive toolkit of the modern synthetic chemist, organosilicon compounds occupy a position of unique versatility. Their predictable reactivity, coupled with the often mild conditions required for their transformation, has rendered them indispensable. This compound is a prime exemplar of this class of reagents. It serves not merely as a static building block but as a dynamic participant in a range of chemical transformations, from the generation of silyl anions to its role as a reducing agent. This guide is designed to provide the practicing researcher with a comprehensive understanding of its fundamental properties, thereby enabling its effective and safe deployment in the laboratory.

Section 1: Fundamental Physicochemical Profile

A compound's utility in a research or industrial setting is fundamentally dictated by its intrinsic physical and chemical properties. This section delineates the core characteristics of this compound, providing the foundational data necessary for its handling, purification, and application.

Molecular and Structural Data

A precise understanding of the molecular structure is the cornerstone of predicting and interpreting chemical behavior.

-

Chemical Formula: C₆H₁₈O₂Si₂

-

Molecular Weight: 178.38 g/mol

-

CAS Registry Number: 14930-89-5

-

Systematic Name (IUPAC): 1,1,2,2-tetramethyl-1,2-disilanediol dimethyl ether

-

Synonyms: Bis(methoxydimethylsilyl)methane

Tabulated Physical Properties

The following table summarizes the key physical constants of this compound. These parameters are critical for practical considerations such as solvent selection, reaction temperature control, and purification methodologies.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 138-140 °C |

| Melting Point | -25 °C |

| Density | 0.845 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.419 |

| Flash Point | 27 °C (79 °F) |

Spectroscopic Signature

Spectroscopic data provides an empirical fingerprint for the identification and purity assessment of the compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by two singlets: one corresponding to the twelve protons of the four silicon-bound methyl groups (Si-CH₃) and another for the six protons of the two methoxy groups (O-CH₃).

-

¹³C NMR (CDCl₃): The carbon-13 NMR spectrum will similarly show two distinct signals for the two types of carbon environments.

-

Infrared (IR) Spectroscopy: Key vibrational modes include strong C-H stretching, Si-C stretching, and a prominent Si-O-C stretching band.

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic applications of this compound are a direct consequence of the reactivity inherent in its Si-Si and Si-O bonds.

Cleavage of the Si-Si Bond

The silicon-silicon bond is susceptible to cleavage by a variety of reagents, a property that is harnessed in numerous synthetic transformations.

-

Halogenation: Treatment with elemental halogens (e.g., Br₂, I₂) or other halogen sources leads to the scission of the Si-Si bond, affording the corresponding halodimethylmethoxysilanes. This provides a convenient route to these useful silylating agents.

-

Reaction with Organometallic Reagents: Strong nucleophiles, such as organolithium or Grignard reagents, can attack the Si-Si bond, generating a silyl anion and a new organosilane.

Reactivity of the Si-O Linkage

The methoxy groups are prone to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

-

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the methoxy groups are hydrolyzed to yield the corresponding silanol, which may undergo further condensation.

-

Transesterification: Reaction with other alcohols in the presence of a suitable catalyst allows for the exchange of the methoxy group, providing a pathway to other alkoxysilanes.

Section 3: Experimental Protocols and Methodologies

The successful application of any reagent is contingent upon well-defined and reproducible experimental procedures.

Protocol for Purification via Fractional Distillation

Rationale: Due to its relatively low boiling point and thermal stability, fractional distillation is the preferred method for purifying this compound from non-volatile impurities or other contaminants with different boiling points.

Methodology:

-

Apparatus Setup: Assemble a standard fractional distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the reagent. A short Vigreux column is typically sufficient.

-

Inert Atmosphere: The system should be flushed with an inert gas (e.g., nitrogen or argon) and maintained under a positive pressure of the same throughout the distillation.

-

Heating: The distillation flask is heated gently and evenly using a heating mantle.

-

Fraction Collection: The fraction boiling at 138-140 °C at atmospheric pressure is collected.

-

Storage: The purified product should be stored in a sealed container under an inert atmosphere to prevent degradation.

Workflow for a Representative Reaction: Silylation of an Alcohol

Objective: To illustrate the use of a derivative of this compound as a silylating agent, this workflow outlines the conceptual steps for the protection of an alcohol.

Caption: Conceptual workflow for the silylation of an alcohol.

Section 4: Safety, Handling, and Storage

Prudent laboratory practice necessitates a thorough understanding of the hazards associated with any chemical.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a flame-retardant lab coat are mandatory when handling this compound.

-

Handling: As a flammable liquid, all operations should be conducted in a well-ventilated chemical fume hood, away from sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is moisture-sensitive and should be stored under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous materials.

Section 5: Concluding Remarks

This compound is a multifaceted organosilicon reagent with a well-established profile of reactivity. A comprehensive grasp of its physical properties, chemical behavior, and proper handling procedures is essential for its effective and safe utilization in chemical synthesis. It is the author's hope that this guide will serve as a valuable resource for researchers in their endeavors to harness the full potential of this versatile compound.

References

[Placeholder for dynamically generated reference list with titles, sources, and clickable URLs.]

An In-depth Technical Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a versatile organosilicon compound that has garnered significant interest in various fields of chemical synthesis and materials science. Its unique structure, featuring a silicon-silicon bond flanked by methoxy and methyl groups, imparts valuable reactivity and properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical characteristics, and key applications, with a focus on providing practical insights for laboratory and developmental work.

Chemical Identity and Structure

CAS Number: 10124-62-6[1]

Molecular Formula: C₆H₁₈O₂Si₂

Molecular Weight: 178.38 g/mol

IUPAC Name: this compound

Synonyms: 1,1,2,2-Tetramethyl-1,2-dimethoxydisilane, Methoxy-[methoxy(dimethyl)silyl]-dimethylsilane[2]

The structure of this compound consists of a central disilane core (Si-Si bond). Each silicon atom is bonded to two methyl groups and one methoxy group.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | Liquid | [2] |

| Density | 0.8587 g/mL at 25 °C | |

| Boiling Point | 148-149 °C | [3] |

| Refractive Index (n20/D) | 1.425 | |

| Flash Point | 27.1 °C (closed cup) | |

| SMILES | CO(C)(C)OC | |

| InChI Key | CWGBHCIGKSXFED-UHFFFAOYSA-N |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the methoxy-de-chlorination of 1,2-dichloro-1,1,2,2-tetramethyldisilane. This reaction is analogous to the synthesis of other alkoxysilanes from their corresponding chlorosilanes.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (Exemplary):

This protocol is based on the general method for the synthesis of alkoxysilanes from chlorosilanes.[4]

Materials:

-

1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 eq)

-

Anhydrous Methanol (2.2 eq)

-

Anhydrous Pyridine (2.2 eq)

-

Anhydrous Diethyl Ether or Toluene (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Prepare a solution of anhydrous methanol and anhydrous pyridine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the methanol/pyridine solution dropwise to the stirred solution of the chlorodisilane at 0 °C over a period of 1-2 hours. A white precipitate of pyridinium hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

-

Filter the reaction mixture under inert atmosphere to remove the pyridinium hydrochloride precipitate.

-

Wash the precipitate with anhydrous diethyl ether and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chlorosilanes and the resulting alkoxysilanes are sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes. Therefore, all reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere.

-

Base (Pyridine): A base, such as pyridine or another tertiary amine, is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents potential side reactions and drives the reaction to completion.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Applications in Chemical Synthesis and Materials Science

This compound is a valuable reagent in several areas of chemical synthesis and is also used as a precursor in materials science.

Palladium-Catalyzed Bis-silylation of Alkynes

A significant application of this disilane is in the palladium-catalyzed bis-silylation of alkynes. This reaction allows for the stereoselective introduction of two silyl groups across a carbon-carbon triple bond, leading to the formation of vicinal bis(silyl)alkenes, which are versatile synthetic intermediates. A notable example is the synthesis of pyridine-fused siloles.[5][6][7]

Reaction Scheme for the Synthesis of Pyridine-Fused Siloles:

Caption: Palladium-catalyzed synthesis of pyridine-fused siloles.

Experimental Protocol for the Synthesis of Pyridine-Fused Siloles (General): [2][6]

Materials:

-

2-Bromo-3-(pentamethyldisilanyl)pyridine (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Anhydrous triethylamine (solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine 2-bromo-3-(pentamethyldisilanyl)pyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in anhydrous triethylamine.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and hydrolyze with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mechanistic Insights:

The reaction is believed to proceed through a Sonogashira coupling followed by an intramolecular trans-bis-silylation.[6] The palladium catalyst facilitates the oxidative addition of the Si-Si bond, followed by migratory insertion of the alkyne and reductive elimination to form the pyridine-fused silole.

Precursor in Sol-Gel Processes

Organoalkoxysilanes, such as this compound, can serve as precursors in sol-gel chemistry to produce hybrid organic-inorganic materials.[8][9][10] The methoxy groups are susceptible to hydrolysis and condensation reactions, which form a siloxane (Si-O-Si) network. The presence of the methyl groups provides hydrophobicity and modifies the mechanical properties of the resulting material.

Sol-Gel Process Workflow:

Caption: General workflow of a sol-gel process.

Generation of Dimethylsilylene

This compound can be used to generate dimethylsilylene (Me₂Si:), a reactive intermediate, through gas-phase flow-pyrolysis at high temperatures (e.g., 600 °C). Dimethylsilylene can then be trapped with various reagents to synthesize other organosilicon compounds.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Identification:

-

GHS Pictograms: GHS02 (Flammable)

-

Signal Word: Warning

-

Hazard Statements: H226 (Flammable liquid and vapor)

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical with established applications in synthetic organic chemistry and potential in materials science. Its utility in palladium-catalyzed reactions for the construction of complex silicon-containing molecules is particularly noteworthy. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Naka, A., Shimomura, N., & Kobayashi, H. (2022). Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. ACS Omega, 7(34), 30369–30375. [Link]

-

Naka, A., Shimomura, N., & Kobayashi, H. (2022). Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. ACS Omega, 7(34), 30369-30375. [Link]

-

Naka, A., Shimomura, N., & Kobayashi, H. (2022). Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. ACS Omega, 7(34), 30369-30375. [Link]

-

Alkali Scientific. This compound, 1 X 1 g (678163-1G). [Link]

-

Valero-Nieto, J., et al. (2016). Study of Different Sol-Gel Coatings to Enhance the Lifetime of PDMS Devices: Evaluation of Their Biocompatibility. Polymers, 8(8), 301. [Link]

-

ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane. [Link]

-

Jitianu, A., et al. (2007). Influence of the Alkoxy Group of the Si-Alkoxides on the Sol-Gel Process and on the Structure of the obtained Gels. Revista de Chimie, 58(1), 54-59. [Link]

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四甲基二氯二硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Study of Different Sol-Gel Coatings to Enhance the Lifetime of PDMS Devices: Evaluation of Their Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, a versatile organosilicon compound. It delves into the historical context of its discovery, tracing the evolution of its synthesis from early reductive coupling methods to modern catalytic approaches. The guide further details its chemical and physical properties, supported by analytical data, and explores its diverse applications in organic synthesis and materials science with illustrative experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding and practical knowledge of this important disilane.

Introduction: The Dawn of Organosilicon Chemistry and the Emergence of Disilanes

The field of organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its roots in the mid-19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, marking the genesis of this fascinating area of chemistry.[1][2] Early progress was methodical, with pioneers like Frederic Kipping laying much of the groundwork in the early 20th century through extensive research on organochlorosilanes and their derivatives.[3]

A significant milestone in the synthesis of silicon-silicon (Si-Si) bonds was the adaptation of the Wurtz reaction, a method originally used for coupling alkyl halides to form alkanes.[4] This reductive coupling technique, typically employing sodium metal, provided a viable, albeit sometimes low-yielding, pathway to disilanes.[4] The fundamental reaction involves the reductive coupling of two silyl halide molecules.

It is within this historical context of burgeoning organosilicon chemistry and the development of Si-Si bond-forming reactions that the discovery of this compound can be understood. While the exact seminal publication detailing its first synthesis remains elusive in readily available literature, its conceptualization and initial preparation would have logically followed the established principles of Wurtz-type couplings of the corresponding methoxydimethylchlorosilane precursor.

Synthesis of this compound: An Evolutionary Perspective

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques.

Historical Approach: The Wurtz-Type Reductive Coupling

The earliest feasible method for the synthesis of this compound is the Wurtz-type reductive coupling of methoxydimethylchlorosilane using an alkali metal, such as sodium, as the reducing agent. This method, while historically significant, often suffers from harsh reaction conditions and potential side reactions.

Reaction Scheme:

2 CH₃O(CH₃)₂SiCl + 2 Na → CH₃O(CH₃)₂Si-Si(CH₃)₂OCH₃ + 2 NaCl

Experimental Protocol: Conceptual Wurtz-Type Synthesis

Objective: To synthesize this compound via reductive coupling.

Materials:

-

Methoxydimethylchlorosilane

-

Sodium metal dispersion

-

Anhydrous toluene (solvent)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a dispersion of sodium metal in anhydrous toluene under an inert atmosphere.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of methoxydimethylchlorosilane in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and the excess sodium is quenched by the careful addition of a proton source (e.g., isopropanol).

-

The resulting mixture is filtered to remove sodium chloride and other solid byproducts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Modern Synthetic Methodologies

Modern organic synthesis has seen the development of more efficient and selective methods for the formation of Si-Si bonds, which are applicable to the synthesis of this compound.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods.[5]

Reaction Scheme:

While a direct palladium-catalyzed reductive coupling of methoxydimethylchlorosilane is not the most common route, related palladium-catalyzed disilylations of unsaturated compounds using this disilane are prevalent, highlighting the utility of palladium in organosilicon chemistry.[5]

Electrochemical methods provide a "greener" alternative for the synthesis of disilanes by avoiding the use of stoichiometric metallic reducing agents.[6] The reductive coupling of chlorosilanes can be achieved at an electrode surface.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₆H₁₈O₂Si₂ |

| Molecular Weight | 178.38 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 138 °C at 760 mmHg[7] |

| Density | 0.859 g/mL at 25 °C[7] |

| Refractive Index (n²⁰/D) | 1.425 |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two main signals: a singlet for the methyl protons attached to silicon and a singlet for the methoxy protons. The integration of these signals would be in a 12:6 (or 2:1) ratio.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals corresponding to the methyl carbons and the methoxy carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of organosilicon compounds. GC-MS is a common technique for its analysis.[8]

Applications in Organic Synthesis and Materials Science

This compound is a valuable reagent with a growing number of applications in both academic and industrial research.

Palladium-Catalyzed Bis-silylation of Alkynes

A significant application of this compound is in the palladium-catalyzed bis-silylation of alkynes. This reaction introduces two silyl groups across a triple bond, providing access to versatile bis(silyl)alkene intermediates.[2][9][10]

Experimental Protocol: Palladium-Catalyzed Bis-silylation of an Alkyne

Objective: To synthesize a 1,2-bis(dimethylmethoxysilyl)alkene.

Materials:

-

Alkyne (e.g., 1-octyne)

-

This compound

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the alkyne and this compound are dissolved in anhydrous toluene.

-

The palladium(0) catalyst is added to the solution.

-

The reaction mixture is heated to an appropriate temperature (e.g., 80-110 °C) and stirred for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired bis(silyl)alkene.

Precursor for Silicon-Containing Materials

This compound serves as a precursor in the synthesis of silicon-containing polymers and materials.[11][12] Its ability to undergo hydrolysis and condensation reactions makes it suitable for the preparation of polysiloxanes with controlled structures. Furthermore, it can be used in chemical vapor deposition (CVD) processes to deposit thin films of silicon-based materials, which have applications in the semiconductor industry.[13][14][15]

Silylating Agent

The methoxy groups in this compound can be displaced by nucleophiles, allowing it to act as a silylating agent for the protection of alcohols and other functional groups.[3][16][17][18][19] This application is particularly useful in multi-step organic syntheses where the temporary masking of reactive sites is required.

Conclusion

This compound, a compound with roots in the early explorations of organosilicon chemistry, has evolved into a valuable and versatile reagent. Its synthesis has progressed from classical, harsh methods to more refined and sustainable modern techniques. The unique reactivity of its Si-Si and Si-O bonds has led to significant applications in palladium-catalyzed transformations, the synthesis of advanced materials, and as a protecting group in complex organic synthesis. As research in organosilicon chemistry continues to expand, it is anticipated that the utility of this compound will continue to grow, finding new applications in catalysis, materials science, and beyond.

References

-

Disilane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Friedel, C., & Crafts, J. M. (1863). Ueber einige neue organische Verbindungen des Siliciums und die entsprechenden Verbindungen des Titans. Annalen der Chemie und Pharmacie, 128(2), 220–232.

- Meng, X., Yang, X., Li, X., & Wang, Y. (2025). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega.

- Meng, X., Yang, X., Li, X., & Wang, Y. (2025). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega.

- Meng, X., Yang, X., Li, X., & Wang, Y. (2025). Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis. ACS Omega.

- Zhou, Z., Tan, X., Peng, S., Liang, Y., & Yang, Y. (2025). Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls. Organic Chemistry Frontiers, 12(14).

- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.

- Matsuda, T., et al. (2022).

- Ogoshi, S., Tomiyasu, S., Morita, M., & Kurosawa, H. (2002). Palladium/Me3SiOTf-catalyzed Bis-Silylation of Alpha,beta-Unsaturated Carbonyl Compounds Without Involving Oxidative Addition of Disilane. Journal of the American Chemical Society, 124(39), 11598–11599.

- Weires, A. G., et al. (2018). Nickel‐Catalyzed, Reductive C(sp3)−Si Cross‐Coupling of α‐Cyano Alkyl Electrophiles and Chlorosilanes.

- Gelest, Inc. (n.d.).

- Baumgartner, J., & Marschner, C. (2022). Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility. ACS Omega, 7(42), 37836–37846.

-

Wurtz reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Synthesis and characterization of α,ω-dihydroxy-telechelic oligo(p-dioxanone).

- Kar, S., & Brand, J. P. (2015). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Conditions. The Journal of Organic Chemistry, 80(15), 7898–7903.

- Gelest, Inc. (n.d.).

- Sigma-Aldrich. (n.d.).

- Alfa Chemistry. (n.d.). This compound.

- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.

-

Organosilicon chemistry. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Matsuda, T., et al. (2023). Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Molecules, 28(8), 3364.

- Lam Research. (n.d.). Deposition Essentials (Semi 101).

- ChemicalBook. (n.d.). Dimethoxymethylphenylsilane(3027-21-2) 1H NMR spectrum.

- Kusumoto, T., & Hiyama, T. (1987). Palladium Catalyzed Double Silylation of Bis(trimethylsilyl)butadiyne by Means of Disilanes. Tetrahedron Letters, 28(17), 1807–1810.

- Kricheldorf, H. R., & Gomouras, G. (2001). Synthesis and characterization of α,ω-dihydroxy-telechelic oligo(p-dioxanone).

- Blanco, I. (2021).

- Lam Research. (n.d.). Deposition.

- Kricheldorf, H. R., & Gomouras, G. (2001). Synthesis and characterization of α,ω-dihydroxy-telechelic oligo(p-dioxanone).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Disilane-bridged architectures: an emerging class of molecular materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2019055393A1 - Compositions and methods for depositing silicon-containing films - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Palladium/Me(3)SiOTf-catalyzed bis-silylation of alpha,beta-unsaturated carbonyl compounds without involving oxidative addition of disilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. ChemInform Abstract: Palladium Catalyzed Double Silylation of Bis(trimethylsilyl)butadiyne by Means of Disilanes. / ChemInform, 1987 [sci-hub.red]

- 11. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. lamresearch.com [lamresearch.com]

- 15. newsroom.lamresearch.com [newsroom.lamresearch.com]

- 16. rsc.org [rsc.org]

- 17. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]

- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 19. General Silylation Procedures - Gelest [technical.gelest.com]

Spectroscopic Analysis of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties:

-

Linear Formula: ((CH₃O)Si(CH₃)₂)₂

-

Appearance: A flammable liquid.

-

Key Structural Features: The molecule is symmetrical, with a central silicon-silicon bond. Each silicon atom is bonded to two methyl groups and one methoxy group. This symmetry will be a key factor in the interpretation of its NMR spectra.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of chemical compounds. For 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Available Data:

A GC-MS (Gas Chromatography-Mass Spectrometry) spectrum for this compound is available through the PubChem database. While the full fragmentation pattern is not detailed here, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (178.38).

Expected Fragmentation Pattern:

Organosilicon compounds often exhibit characteristic fragmentation patterns in mass spectrometry. For this compound, common fragmentation pathways would likely involve:

-

Cleavage of the Si-Si bond: This would lead to fragments corresponding to the [Si(CH₃)₂(OCH₃)]⁺ ion.

-

Loss of a methyl group (-CH₃): Resulting in an [M-15]⁺ ion.

-

Loss of a methoxy group (-OCH₃): Resulting in an [M-31]⁺ ion.

-

Rearrangements: Silyl groups are known to undergo rearrangements, which can lead to complex fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject the prepared sample into the GC-MS instrument. The sample is vaporized in the heated injection port.

-

Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method used for this purpose.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation Workflow:

Caption: Workflow for Mass Spectrometry Data Interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical structural information.

Expected ¹H NMR Spectrum:

Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is anticipated.

-

Si-CH₃ Protons: The twelve protons of the four methyl groups attached to the silicon atoms are chemically equivalent. They are expected to appear as a single, sharp singlet. The chemical shift would likely be in the upfield region (around 0.1-0.3 ppm) characteristic of methyl groups on silicon.

-

O-CH₃ Protons: The six protons of the two methoxy groups are also chemically equivalent. They should produce a single singlet, shifted further downfield (expected around 3.4-3.6 ppm) due to the deshielding effect of the adjacent oxygen atom.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will also be simple, reflecting the molecular symmetry.

-

Si-CH₃ Carbons: The four methyl carbons attached to silicon are equivalent and will give rise to a single resonance at a high field (typically -5 to 5 ppm).

-

O-CH₃ Carbons: The two methoxy carbons are equivalent and will appear as a single resonance further downfield (around 50-60 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. This is typically a quick experiment. Following this, set up and acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

NMR Data Interpretation Workflow:

Caption: Workflow for IR Spectroscopy Data Interpretation.

Summary of Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Singlet (~0.1-0.3 ppm, 12H, Si-CH₃); Singlet (~3.4-3.6 ppm, 6H, O-CH₃) |

| ¹³C NMR | Resonance (~ -5 to 5 ppm, Si-CH₃); Resonance (~50-60 ppm, O-CH₃) |

| IR (cm⁻¹) | 2960-2850 (C-H stretch); 1250-1270 & 800-860 (Si-CH₃); 1000-1100 (Si-O-C stretch) |

| Mass Spec (m/z) | Molecular Ion (M⁺) at ~178. Key fragments from loss of CH₃ and OCH₃. |

Conclusion

The structural analysis of this compound relies on a synergistic application of mass spectrometry, NMR, and IR spectroscopy. While a complete, publicly available experimental dataset is currently elusive, the expected spectroscopic data, based on the compound's known structure and the principles of spectroscopic interpretation for organosilicon compounds, provide a robust framework for its characterization. The high symmetry of the molecule simplifies its NMR spectra, making it an excellent example for understanding the relationship between molecular structure and spectroscopic output. The protocols and interpretation workflows detailed in this guide offer a solid foundation for researchers working with this and related organosilicon compounds.

References

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Alfa Aesar. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

A Theoretical and Spectroscopic Exploration of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: A Whitepaper for Advanced Research

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the molecular structure, bonding, and reactivity of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane. In the absence of extensive published theoretical studies on this specific molecule, this document serves as a roadmap for researchers, outlining key areas for computational investigation and spectroscopic validation. By leveraging established theoretical methodologies and drawing parallels with related organosilicon compounds, we propose a series of in-depth analyses to elucidate the electronic and conformational properties of this versatile reagent. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application and fundamental properties of organosilicon compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C6H18O2Si2, is a member of the disilane family of organosilicon compounds.[1][2] It serves as a valuable precursor and reagent in various chemical syntheses. Notably, it is utilized in palladium-catalyzed bis(silylation) reactions and as a source of dimethylsilylene through gas-phase flow-pyrolysis.[3] Understanding the fundamental molecular properties of this compound is crucial for optimizing its existing applications and for the rational design of new synthetic methodologies.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to examine molecular structure, bonding, and reactivity at the atomic level. This guide outlines a proposed theoretical investigation of this compound, focusing on areas that are likely to yield significant insights for synthetic and materials chemists.

Proposed Theoretical Investigations

Due to a lack of specific published theoretical research on this compound, this section details a proposed course of study using well-established computational chemistry techniques. The insights from these proposed studies will be critical in developing a deeper understanding of this molecule's behavior.

Conformational Analysis: Unveiling the Rotational Landscape

The presence of the Si-Si single bond allows for rotation, leading to different conformational isomers. A thorough conformational analysis is the first step in understanding the molecule's preferred shapes and the energy barriers between them.

Methodology:

A potential energy surface (PES) scan should be performed by systematically rotating the dihedral angle around the Si-Si bond. For each rotational step, the geometry should be optimized to find the lowest energy structure. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended for this task.

Expected Outcomes:

The analysis is expected to reveal at least two stable conformers: an anti and a gauche form. The relative energies of these conformers will determine their population at a given temperature. The rotational energy barrier between these conformers can also be calculated, providing insight into the molecule's flexibility.

Caption: Proposed potential energy surface for Si-Si bond rotation.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure will provide insights into the nature of the chemical bonds, particularly the Si-Si and Si-O bonds, and the overall charge distribution within the molecule.

Methodology:

Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. It allows for the investigation of orbital interactions, charge distribution, and bond orders. Molecular Orbital (MO) theory, including visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), will reveal the regions of the molecule most likely to be involved in chemical reactions.

Expected Outcomes:

-

Si-Si Bond: The NBO analysis will quantify the covalent character of the Si-Si bond.

-

Si-O Bond: The nature of the Si-O bond, including any potential p-d π-backbonding, can be investigated.

-

HOMO-LUMO: The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability and reactivity. The spatial distribution of these orbitals will highlight the likely sites for nucleophilic and electrophilic attack.

Caption: Workflow for electronic structure and bonding analysis.

Predicted Spectroscopic Signatures and Experimental Validation

Theoretical calculations can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the accuracy of the computational model.

Vibrational Spectroscopy (IR and Raman)

Methodology:

Frequency calculations using DFT at the same level of theory as the geometry optimization will yield the vibrational modes of the molecule. The calculated frequencies are often systematically overestimated and may require scaling to match experimental data.

Expected Outcomes:

A table of predicted vibrational frequencies and their corresponding assignments (e.g., Si-H stretch, C-H stretch, Si-O stretch) can be generated. This will aid in the interpretation of experimental IR and Raman spectra.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | 2900-3000 | Medium | Medium |

| Si-C Stretch | 600-800 | Strong | Medium |

| Si-O Stretch | 1000-1100 | Strong | Weak |

| Si-Si Stretch | 400-500 | Weak | Strong |

Table 1: Predicted vibrational frequencies for this compound.

NMR Spectroscopy

Methodology:

Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts.

Expected Outcomes:

The predicted NMR spectra will show distinct signals for the methyl and methoxy protons and carbons. The ²⁹Si NMR chemical shift will be characteristic of the disilane structure. These theoretical predictions can be directly compared with experimental spectra for structural verification. A predicted ¹H NMR spectrum of the analogous 1,2-dimethoxyethane shows two distinct signals for the methoxy and ethane protons.[4] A similar pattern is expected for this compound, with signals corresponding to the methyl and methoxy groups.

Reactivity and Mechanistic Insights

Theoretical calculations can be used to explore the reaction mechanisms of known transformations involving this compound and to predict its reactivity in new chemical processes.

Precursor to Dimethylsilylene

The thermal decomposition of this compound to form dimethylsilylene can be modeled computationally.[3]

Methodology:

Locating the transition state for the decomposition reaction using methods like the Berny algorithm will provide the activation energy for the process. This will offer insight into the thermal stability of the molecule and the conditions required for silylene generation.

Role in Catalysis

The interaction of this compound with a palladium catalyst in bis(silylation) reactions can be investigated.

Methodology:

DFT calculations can be used to model the oxidative addition of the Si-Si bond to a palladium(0) complex. This will help in understanding the initial steps of the catalytic cycle and the role of the methoxy substituents in modulating the reactivity.

Conclusion and Future Outlook

This whitepaper has outlined a comprehensive theoretical framework for the study of this compound. While experimental data on this compound is available, a detailed theoretical understanding of its properties is currently lacking in the scientific literature. The proposed computational investigations, encompassing conformational analysis, electronic structure elucidation, spectroscopic prediction, and reactivity modeling, will provide invaluable insights for researchers working with this and related organosilicon compounds.

The synergy between theoretical predictions and experimental validation is key to advancing our understanding of chemical systems. It is our hope that this guide will stimulate further research into the fascinating and synthetically useful world of organodisilanes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. [Link]

-

Semantic Scholar. A convenient synthesis of 1,2-dimethyltetramethoxydisilane. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). [Link]

-

SpectraBase. ME2SI(OME)2;DIMETHYLDIMETHOXY-SILANE - Optional[29Si NMR] - Chemical Shifts. [Link]

-

ORCA - Cardiff University. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. [Link]

-

National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

Semantic Scholar. Experimental IR, Raman, and UV-Vis Spectra DFT Structural and Conformational Studies: Bioactivity and Solvent Effect on Molecular. [Link]

-

NIST WebBook. Ethane, 1,2-dimethoxy-. [Link]

-

ResearchGate. Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. [Link]

-

Diva-portal.org. Multimodal mass spectrometry - Raman imaging reveals solvent dependent structural and chemical tissue alterations. [Link]

-

National Institutes of Health. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]

-

YouTube. Hydrogen NMR Example of 1,2-Dimethoxyethane. [Link]

-

ResearchGate. Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. [Link]

-

National Institutes of Health. Dynamic Nucleophilic Aromatic Substitution of Tetrazines. [Link]

Sources

reactivity of the Si-Si bond in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

An In-depth Technical Guide to the Reactivity of the Si-Si Bond in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Abstract

The silicon-silicon (Si-Si) bond, a fundamental linkage in organosilicon chemistry, exhibits a unique reactivity profile distinct from its carbon-carbon counterpart. This guide provides a comprehensive technical exploration of the Si-Si bond's reactivity within a specific, functionally substituted molecule: this compound. This molecule serves as an exemplary model for understanding how adjacent alkoxy groups influence the thermal, photochemical, and catalytic behavior of the disilane core. We will delve into the mechanistic underpinnings of key transformations, including thermal generation of silylenes, transition metal-catalyzed bis-silylation reactions, and cleavage pathways initiated by various reagents. This document is intended for researchers and professionals in chemical synthesis and materials science, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this versatile disilane.

Introduction: The Dichotomy of the Si-Si Bond

Organodisilanes, compounds containing one or more silicon-silicon bonds, are mainstays in modern chemistry, serving as precursors to polymers, ceramics, and fine chemicals. The Si-Si σ-bond is significantly longer (approx. 2.34 Å) and weaker (bond dissociation energy ~80 kcal/mol) than a typical C-C bond, rendering it a site of controlled chemical reactivity.

This compound, with the linear formula ((CH₃O)Si(CH₃)₂)₂, is a particularly interesting substrate.[1][2] The presence of electron-withdrawing methoxy groups on each silicon atom polarizes the Si-Si bond and influences the Lewis acidity of the silicon centers. This electronic feature, combined with the inherent lability of the Si-Si bond, opens a diverse array of reaction pathways not readily accessible with peralkyldisilanes. This guide will dissect these pathways, providing both theoretical rationale and practical application.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈O₂Si₂ | [3][4] |

| Molecular Weight | 178.38 g/mol | [2][3] |

| Appearance | Liquid | N/A |

| Density | 0.8587 g/mL at 25 °C | [1] |

| Boiling Point | 138 °C at 760 mmHg | [3] |

| Refractive Index | n20/D 1.425 | [1] |

| Flash Point | 27.1 °C (closed cup) | [1][3] |

| CAS Number | 10124-62-6 | [1][2][3] |

Modes of Si-Si Bond Cleavage and Reactivity

The reactivity of this compound is dominated by the cleavage of its Si-Si bond, which can be initiated through thermal, photochemical, or chemical means.

Thermal Reactivity: Pyrolytic Generation of Dimethylsilylene

One of the most significant applications of this compound is its use as a clean precursor for the generation of dimethylsilylene (:SiMe₂), a highly reactive intermediate.[1][2]

Causality of Experimental Choice: High-temperature gas-phase flow-pyrolysis is employed to provide sufficient energy to overcome the Si-Si bond dissociation energy, leading to homolytic cleavage.[1] The methoxy substituents facilitate this process compared to hexamethyldisilane. The reaction is conducted under vacuum to ensure that the highly reactive silylene intermediate can be trapped or studied before it oligomerizes.

The process involves the homolytic scission of the Si-Si bond, which is often followed by subsequent reactions of the resulting silyl radicals or, more directly, the extrusion of the silylene.

Caption: Pyrolytic generation of dimethylsilylene.

Experimental Protocol: Generation of Dimethylsilylene

-

System Setup: A quartz tube is placed inside a tube furnace capable of reaching at least 600 °C. The inlet of the tube is connected to a flask containing this compound via a metering valve. The outlet is connected to a high-vacuum line with a cold trap.

-

Procedure:

-

Evacuate the entire system to <0.1 Torr.

-

Heat the furnace to 600 °C.

-

Slowly introduce the disilane into the hot quartz tube via the metering valve. The flow rate should be controlled to maintain a low pressure.

-

The pyrolysate, containing the generated dimethylsilylene, is passed into a reaction vessel containing a trapping agent (e.g., a conjugated diene like 2,3-dimethyl-1,3-butadiene) or deposited onto a cold finger for spectroscopic analysis.

-

-

Self-Validation: The formation of the silylene is confirmed by the characterization of its trapping products. For example, reaction with 2,3-dimethyl-1,3-butadiene yields 1,1,3,4-tetramethyl-1-silacyclopent-3-ene, which can be identified by NMR spectroscopy and mass spectrometry.

Photochemical Reactivity

While direct photolysis data for the title compound is sparse, the photochemistry of aryldisilanes is well-established and serves as a strong predictive model.[5] Direct irradiation of disilanes typically results in the homolysis of the Si-Si bond to generate two silyl radicals.[5]

Caption: Photolytic Si-Si bond cleavage pathway.

These highly reactive silyl radicals can then undergo various reactions, including hydrogen abstraction from the solvent, disproportionation, or addition to unsaturated systems. The photolysis of a related disilane in methanol led to products derived from the reaction of the photoexcited state with the solvent, highlighting the complex pathways available.[6]

Transition Metal-Catalyzed Reactivity: Bis-silylation

A cornerstone of the reactivity of this compound is its application in palladium-catalyzed bis-silylation of alkynes and diynes.[1][2] This reaction provides a powerful method for the stereoselective synthesis of 1,2-disilylated alkenes.

Causality of Experimental Choice: A low-valent palladium(0) complex is used as the catalyst because it can readily undergo oxidative addition into the electron-rich Si-Si σ-bond, initiating the catalytic cycle. The choice of ligands on the palladium center (e.g., phosphines) is critical to modulate the catalyst's stability and reactivity. The reaction is typically run in an inert, anhydrous solvent to prevent catalyst deactivation and unwanted side reactions.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the Si-Si bond to form a Pd(II) bis(silyl) complex.

-

Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into one of the Pd-Si bonds.

-

Reductive Elimination: The two silyl groups are transferred to the former alkyne, regenerating the Pd(0) catalyst and releasing the cis-bis(silylated) alkene product.

Caption: Catalytic cycle for Pd-catalyzed bis-silylation.

Experimental Protocol: Palladium-Catalyzed Bis-silylation of 1,4-Diethynylbenzene

-

Materials:

-

1,4-Diethynylbenzene

-

This compound (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

Tri-tert-butylphosphine (4 mol%)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and tri-tert-butylphosphine.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

Add 1,4-diethynylbenzene followed by this compound.

-

Seal the flask, remove from the glovebox, and heat to 80 °C with stirring for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, filter through a pad of silica gel to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting product by column chromatography or recrystallization.

-

-

Self-Validation: The product, a 1,4-bis(1,2-disilyl-ethenyl)benzene derivative, is characterized by ¹H, ¹³C, and ²⁹Si NMR. The cis-stereochemistry is confirmed by the magnitude of the vinyl proton coupling constants in the ¹H NMR spectrum. This protocol is based on its documented use for obtaining crack-free sol-gels.[1][2]

Reactivity with Nucleophiles and Electrophiles

The Si-O bonds in this compound are also reactive sites. Strong nucleophiles may attack the silicon center, leading to the cleavage of the Si-O bond rather than the Si-Si bond.[7] However, the Si-Si bond's reactivity can be unmasked by electrophilic activation.

Electrophilic Cleavage: The Si-Si bond, being the Highest Occupied Molecular Orbital (HOMO) of the molecule, is susceptible to attack by strong electrophiles. For instance, halogens (e.g., Br₂, I₂) can cleave the Si-Si bond to yield two equivalents of the corresponding halosilane, Me₂(MeO)Si-X. This proceeds via a classic electrophilic cleavage mechanism.

Hypercoordination-Induced Cleavage: The reactivity of the Si-Si bond can be dramatically enhanced by inducing hypercoordination at one or both silicon atoms.[8] Although not directly studied for this specific molecule, treatment with strong Lewis bases (e.g., fluoride ions) could form a pentacoordinate silicate intermediate. This hypercoordination weakens the distal Si-Si bond, making it exceptionally susceptible to cleavage by even mild electrophiles or oxidants.[8]

Conclusion and Future Outlook

This compound is a versatile reagent whose chemistry is dominated by the reactivity of its Si-Si bond. This guide has detailed the primary activation modes: thermal pyrolysis for silylene generation, photochemical homolysis into silyl radicals, and transition metal-catalyzed oxidative addition for powerful C-C bond-forming reactions like bis-silylation. The presence of methoxy groups modulates this reactivity, providing a handle for fine-tuning its chemical behavior.

For professionals in drug development, the bis-silylation reaction offers a robust method for constructing complex molecular scaffolds. For materials scientists, the controlled pyrolytic generation of silylenes is a gateway to novel silicon-containing polymers and materials. Future research will likely focus on expanding the scope of catalytic transformations involving this disilane, exploring asymmetric bis-silylations, and harnessing the generated silyl radicals and silylenes in novel synthetic methodologies.

References

- Title: Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds Source: National Institutes of Health URL

-

Title: Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond Source: ResearchGate URL: [Link]

-

Title: this compound - MySkinRecipes Source: MySkinRecipes URL: [Link]

- Title: Reactive Intermediates in Organosilicon Chemistry Source: Dow Corning URL

-

Title: Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass Source: RSC Publishing URL: [Link]

-

Title: Photolysis of 1,1,2,2-tetramethyl-1,2-bis-(2′-thienyl)disilane Source: Sci-Hub URL: [Link]

-

Title: this compound | C6H18O2Si2 | CID 12456923 - PubChem Source: PubChem URL: [Link]

-

Title: Selective Si–O–Si Bond Cleavage as Synthetic Access to Functionalized, Hydrolysis-stable Zinc Silanolates Source: ResearchGate URL: [Link]

-

Title: Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Source: eScholarship.org URL: [Link]

-

Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects Source: National Institutes of Health URL: [Link]

-

Title: Thermal and Photochemical Reactions of Organosilicon Compounds Source: National Institutes of Health URL: [Link]

-

Title: Cleavage of Si–H and Si–C Bonds by Metal–Ligand Cooperation: Formation of Silyl Anion and Silylene Equivalents from Tertiary Silanes Source: ResearchGate URL: [Link]

-

Title: Tetracyclic silaheterocycle formed through a pericyclic reaction cascade including a two-fold intramolecular C–C bond activation Source: National Institutes of Health URL: [Link]

-

Title: this compound - PubChemLite Source: PubChemLite URL: [Link]

-

Title: Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) Source: PubMed Central URL: [Link]

-

Title: Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane Source: American Chemical Society URL: [Link]

-

Title: O2-Dependence of Reactions of 1,2-Dimethoxyethanyl and 1,2-Dimethoxyethanylperoxy Isomers Source: OSTI.GOV URL: [Link]

-

Title: The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine Source: ResearchGate URL: [Link]

-